Calcitriol exerts its effects on prostate cancer cells by regulating the expression of genes involved in prostaglandin metabolism. Prostaglandins are known to stimulate the growth of prostate cells. Calcitriol significantly represses the mRNA and protein expression of cyclooxygenase-2 (COX-2), which is the key enzyme in prostaglandin synthesis. Additionally, calcitriol up-regulates the expression of 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for initiating prostaglandin catabolism. This dual action leads to decreased prostaglandin E2 secretion, which in turn attenuates the growth stimulation of prostate cancer cells. Furthermore, calcitriol represses the mRNA expression of prostaglandin receptors EP2 and FP, which may further suppress the biological activity of prostaglandins. The combination of calcitriol with nonsteroidal anti-inflammatory drugs (NSAIDs) has been proposed as a potential chemopreventive or therapeutic strategy for prostate cancer due to the synergistic effect on cell growth inhibition and the potential for reduced toxic side effects1.
The study of calcitriol in prostate cancer cells has revealed its potential as a chemopreventive and therapeutic agent. By targeting the prostaglandin metabolism pathway, calcitriol can inhibit the growth of prostate cancer cells. This suggests that calcitriol, especially when combined with NSAIDs, could be used to manage prostate cancer progression and possibly prevent the onset of the disease in high-risk populations1.
CAL-101 has shown promising results in the treatment of CLL. Its ability to inhibit BCR signaling and chemokine networks disrupts the survival and retention of CLL cells in their protective microenvironment, making them more susceptible to chemotherapeutic agents. The clinical activity of CAL-101, including lymph node shrinkage and changes in circulating chemokine levels, provides a roadmap for future therapeutic development in CLL and potentially other B-cell malignancies2.
The synthesis of Calteridol involves several key steps:
Calteridol's molecular structure is characterized by its complex arrangement of atoms:
The structural formula can be represented as follows:
Calteridol participates in various chemical reactions:
These reactions are significant for modifying Calteridol's properties or synthesizing derivatives for various applications.
The mechanism of action of Calteridol primarily revolves around its role as a contrast agent in MRI:
This mechanism is crucial for obtaining high-resolution images that aid in accurate diagnosis .
Calteridol exhibits several notable physical and chemical properties:
These properties make Calteridol suitable for use in various scientific and medical contexts.
Calteridol has diverse applications across multiple fields:
Calteridol is systematically identified as 2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid. This nomenclature precisely defines its macrocyclic structure, highlighting the 12-membered tetraazacyclododecane ring with three acetic acid substituents and a 2-hydroxypropyl functional group at the tenth position . The compound carries the CAS Registry Number 120041-08-9 for the free acid form and 132722-73-7 for its calcium complex, providing unambiguous identification across chemical databases [4] [5]. Its canonical SMILES representation (CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O
) offers a machine-readable description of atomic connectivity and functional groups . Additional synonyms include HP-DO3A and 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid, which are frequently used in pharmaceutical and chemical literature [4].
Calteridol features a cyclen-derived macrocyclic architecture consisting of a 12-membered tetraazacyclododecane ring with four nitrogen heteroatoms. Three nitrogen atoms are functionalized with carboxymethyl groups (–CH₂COOH), while the fourth nitrogen bears a 2-hydroxypropyl substituent (–CH₂CH(OH)CH₃), creating an unsymmetrical but highly stable ligand framework [4]. The molecular formula is C₁₇H₃₂N₄O₇ (free acid, MW 404.5 g/mol), or C₁₇H₂₉N₄O₇·Ca·H (calcium complex, MW 442.5 g/mol) when coordinated with calcium ions [4] [5]. This structure enables octadentate chelation, where the three carboxylate oxygen atoms, four nitrogen atoms, and the hydroxyl oxygen collectively coordinate with metal ions. The hydroxypropyl group enhances hydrophilicity and influences stereoelectronic properties, critical for modulating solubility and metal-binding kinetics [4].
Calteridol demonstrates high hydrophilicity driven by its multiple ionizable carboxyl groups and polar hydroxypropyl moiety. It exhibits exceptional water solubility (737 mg/mL), significantly surpassing organic solvents like methanol (119 mg/mL), isopropanol (41 mg/mL), or acetonitrile (6.1 mg/mL) . This property is crucial for its biomedical applications, particularly in contrast agent formulations requiring aqueous solubility.
Table 1: Solubility Profile of Calteridol
Solvent | Solubility (mg/mL) |
---|---|
Water | 737 |
Methanol | 119 |
Isopropanol | 41 |
Acetonitrile | 6.1 |
Acetone | 0.4 |
Lipophilicity, quantified via the octanol-water partition coefficient (logP), reveals Calteridol's polar nature. Experimental logP values include:
Table 2: Lipophilicity and Stability Parameters
Property | Value |
---|---|
logP (octanol/water, pH 7) | -3.68 |
logP (butanol/water, pH 7) | -1.98 |
Melting Point | 225°C |
Heavy Atom Count | 28 |
Ionization Behavior: With four hydrogen bond donors and eleven acceptors, Calteridol can form extensive hydrogen-bonding networks . Its triprotic acid nature (pKa values ~3–5 for carboxyl groups) ensures near-complete deprotonation and negative charge at physiological pH, enhancing metal ion affinity [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1